molecular formula C18H21NO6 B11068139 [[5-(3,4-Dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]acetic acid, ethyl ester

[[5-(3,4-Dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]acetic acid, ethyl ester

Cat. No.: B11068139
M. Wt: 347.4 g/mol
InChI Key: WFHMNEIXMHITJJ-UHFFFAOYSA-N
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Description

ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE is a complex organic compound that features a furan ring substituted with a dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of a furan derivative with a dimethoxyphenyl acyl chloride, followed by esterification with ethyl alcohol under acidic conditions. The reaction conditions often require the use of catalysts such as palladium or boron reagents to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE exerts its effects involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(3,5-DIMETHOXYPHENYL)ACETATE: Similar structure but lacks the furan ring.

    N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE: Contains similar functional groups but different overall structure.

Uniqueness

ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE is unique due to the presence of both a furan ring and a dimethoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 2-[[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]acetate

InChI

InChI=1S/C18H21NO6/c1-5-24-17(20)10-19-18(21)13-9-15(25-11(13)2)12-6-7-14(22-3)16(8-12)23-4/h6-9H,5,10H2,1-4H3,(H,19,21)

InChI Key

WFHMNEIXMHITJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(OC(=C1)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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